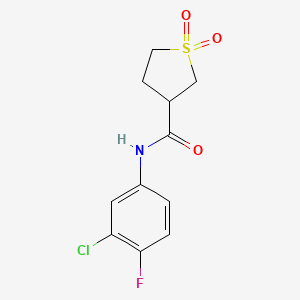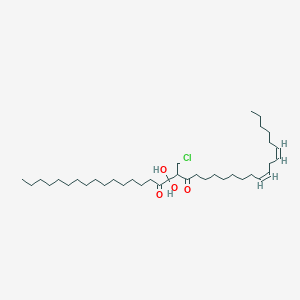
1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-linoleoyl-3-chloropropanediol is a synthetic ester compound categorized under 3-chloropropanediols. It is known for its unique structure, which includes a palmitoyl group, a linoleoyl group, and a chloropropanediol moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol can be synthesized through esterification reactions involving palmitic acid, linoleic acid, and chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products:
Oxidation: Palmitic acid and linoleic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Palmitoyl-2-linoleoyl-3-chloropropanediol has several research applications:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialized lipids and surfactants
作用机制
The mechanism of action of 1-palmitoyl-2-linoleoyl-3-chloropropanediol involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The chloropropanediol moiety may also interact with specific molecular targets, modulating their activity .
相似化合物的比较
- 1-Palmitoyl-2-oleoyl-3-chloropropanediol
- 1-Palmitoyl-3-chloropropanediol
- 1,2-Bis-palmitoyl-3-chloropropanediol
Comparison: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both palmitoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .
属性
分子式 |
C37H67ClO4 |
|---|---|
分子量 |
611.4 g/mol |
IUPAC 名称 |
(27Z,30Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30-diene-16,19-dione |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h11,13,17-18,34,41-42H,3-10,12,14-16,19-33H2,1-2H3/b13-11-,18-17- |
InChI 键 |
RKODLAQXWBZYNH-BCTRXSSUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
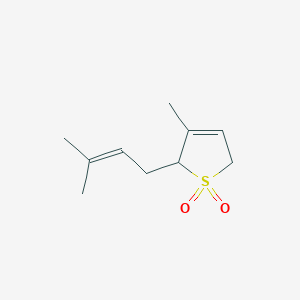
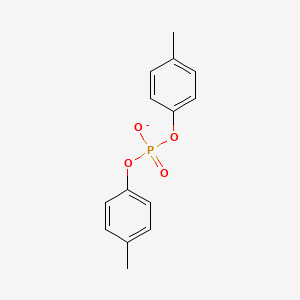
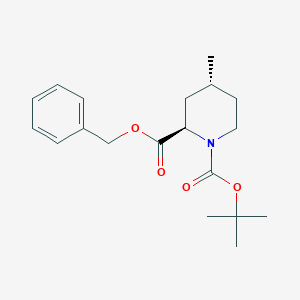
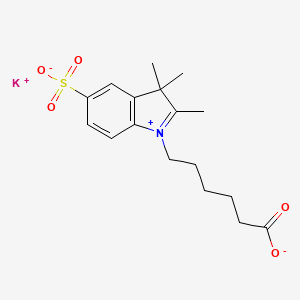
![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
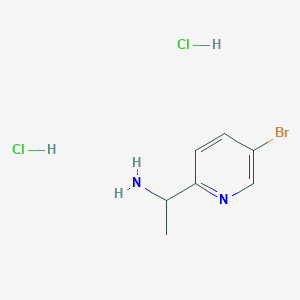
![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)

![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
